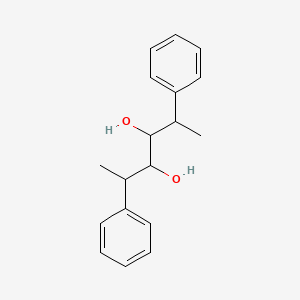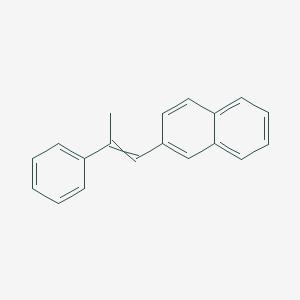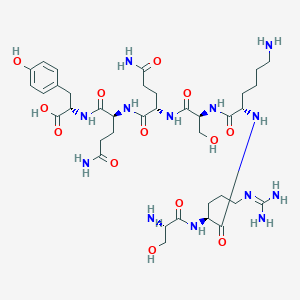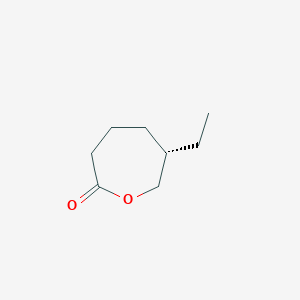![molecular formula C28H46O6 B14246606 11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid CAS No. 214751-20-9](/img/structure/B14246606.png)
11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid is an organic compound with the molecular formula C28H46O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two undecanoic acid chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid typically involves the reaction of 1,4-phenylenebis(oxy) with undecanoic acid derivatives under controlled conditions. One common method includes the esterification of 1,4-phenylenebis(oxy) with undecanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylenebis(oxy) group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylenebis(oxy) derivatives.
Applications De Recherche Scientifique
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylenebis(oxy) group can facilitate binding to specific sites, while the undecanoic acid chains may influence the compound’s solubility and membrane permeability. Pathways involved may include signal transduction, metabolic processes, or structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
11,11’-[1,3-Phenylenebis(carbonylimino)]diundecanoic acid: Similar structure but with carbonylimino groups instead of oxy groups.
2,2’-[1,2-Phenylenebis(oxy)]diacetic acid: Contains shorter acetic acid chains instead of undecanoic acid chains.
Uniqueness
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid is unique due to its specific phenylenebis(oxy) linkage and long undecanoic acid chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
214751-20-9 |
|---|---|
Formule moléculaire |
C28H46O6 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
11-[4-(10-carboxydecoxy)phenoxy]undecanoic acid |
InChI |
InChI=1S/C28H46O6/c29-27(30)17-13-9-5-1-3-7-11-15-23-33-25-19-21-26(22-20-25)34-24-16-12-8-4-2-6-10-14-18-28(31)32/h19-22H,1-18,23-24H2,(H,29,30)(H,31,32) |
Clé InChI |
PGKDTAVEOVUTDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)

![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)


![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)


